![molecular formula C17H21N3O B2803668 6-Phenyl-2-(2-piperidin-1-ylethyl)pyridazin-3-one CAS No. 794-84-3](/img/structure/B2803668.png)
6-Phenyl-2-(2-piperidin-1-ylethyl)pyridazin-3-one
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Overview
Description
6-Phenyl-2-(2-piperidin-1-ylethyl)pyridazin-3-one is a derivative of pyridazin-3 (2H)-one . Pyridazin-3 (2H)-one derivatives have attracted the attention of medicinal chemists due to their diverse pharmacological activities . This compound is a cardiovascular agent .
Synthesis Analysis
The pyridazin-3 (2H)-one skeleton was first prepared by E. Fischer by cyclizing the phenylhydrazone of levulinic acid followed by oxidation in the presence of PCl5 . The most common synthesis consists of the reaction of hydrazine or aryl hydrazines either with mixtures of ketones and esters, or with 1,4-dicarbonyl compounds .Molecular Structure Analysis
The pyridazine ring is endowed with unique physicochemical properties that can render it an attractive heterocycle for drug design . It is advocated as a less lipophilic and advantageous substitute for the ubiquitous phenyl ring .Chemical Reactions Analysis
Introduction of a 6-substituted-phenyl group on the 4,5-dihydro-3(2H)-pyridazinones skeleton has been shown to enhance cardiovascular effects of this ring system . A variety of 6-phenyl-4,5-dihydro-3(2H)-pyridazinones have been synthesized and examined for hypotensive activity in normotensive rats .Physical And Chemical Properties Analysis
The solubility data and solution thermodynamic properties of this compound have been studied in twelve pharmaceutical solvents . The measured solubilities were regressed well with van’t Hoff and Apelblat models .Scientific Research Applications
Cardiovascular Agent
6-Phenyl-2-(2-piperidin-1-ylethyl)pyridazin-3-one, also known as PPD, has been identified as a cardiovascular agent . It has been studied for its solubility data and solution thermodynamic properties in twelve pharmaceutical solvents .
Solubility Determination
PPD’s solubility has been determined in different pharmaceutical solvents. The solubilities of PPD in a mole fraction at “T = 318.2 K” were noted at a maximum in dimethyl sulfoxide (DMSO, 4.73 × 10 −1), followed by polyethylene glycol-400 (PEG-400, 4.12 × 10 −1), Transcutol ® (3.46 × 10 −1), ethyl acetate (EA, 81 × 10 −2), 2-butanol (2.18 × 10 −2), 1-butanol (2.11 × 10 −2), propylene glycol (PG, 1.50 × 10 −2), isopropyl alcohol (IPA, 1.44 × 10 −2), ethylene glycol (EG, 1.27 × 10 −2), ethanol (8.22 × 10 −3), methanol (5.18 × 10 −3) and water (1.26 × 10 −5) .
Thermodynamic Analysis
The apparent thermodynamic analysis showed an endothermic and entropy-driven dissolution of PPD in all pharmaceutical solvents .
Activity Coefficient Determination
The results of the activity coefficients suggested a maximum interaction at the molecular level in PPD-DMSO, PPD-PEG-400 and PPD-Transcutol, compared with other combinations of the solute and solvents .
Antihypertensive Activities
Some 6-(substituted-phenyl)-2-(substituted-methyl)-4,5-di-hydropyridazin-3(2H)-one derivatives have been synthesized and evaluated for antihypertensive activities .
Pharmacological Activities
Pyridazin-3(2H)-one derivatives have attracted the attention of medicinal chemists during the last decade due to their diverse pharmacological activities . They possess widespread pharmacological properties such as antihypertensive, platelet aggregation inhibitory, cardiotonic activities and some are also well known for their pronounced analgesic, anti-inflammatory, antinociceptive, and antiulcer activities .
PDE-III Inhibitor
The most potent PDE-III inhibitor of the series was 6-[4-(5-methyl-3-oxo-2,3,4,5-tetraliydro pyridazin-6-yl)phenyl]pyridazin-3(2H)-one (XCV). A methyl group at the C-5 position of dihydropyridazinone ring leads to enhanced potency .
Inotropic and Vasodilator Properties
The inotropic and vasodilator properties of substituted 6-phenyl-pyridazin-3(2H)-ones are well recognized .
Mechanism of Action
Target of Action
Pyridazinone derivatives, which include this compound, have been reported to exhibit a wide range of pharmacological activities . These activities suggest that the compound may interact with multiple targets, including enzymes, receptors, and ion channels involved in various biological processes.
Mode of Action
It’s known that pyridazinone derivatives can inhibit calcium ion influx, which is required for the activation of platelet aggregation . This suggests that the compound may interact with its targets to modulate their function, leading to changes in cellular processes.
Biochemical Pathways
For instance, it may influence pathways related to inflammation, pain perception, platelet aggregation, and cardiovascular function .
Result of Action
Based on the reported pharmacological activities of pyridazinone derivatives, it can be inferred that this compound may exert anti-inflammatory, analgesic, antiplatelet, and cardiovascular effects .
properties
IUPAC Name |
6-phenyl-2-(2-piperidin-1-ylethyl)pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O/c21-17-10-9-16(15-7-3-1-4-8-15)18-20(17)14-13-19-11-5-2-6-12-19/h1,3-4,7-10H,2,5-6,11-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXIKODNZEMHPTF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCN2C(=O)C=CC(=N2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Phenyl-2-(2-piperidin-1-ylethyl)pyridazin-3-one |
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